Product packaging for 1,3-Di(pyridin-3-yl)urea(Cat. No.:CAS No. 39642-60-9)

1,3-Di(pyridin-3-yl)urea

Cat. No.: B026232
CAS No.: 39642-60-9
M. Wt: 214.22 g/mol
InChI Key: CJYIFBGXLCPMDQ-UHFFFAOYSA-N
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Description

1,3-Di(pyridin-3-yl)urea ( 39642-60-9) is a high-value chemical scaffold featuring a urea core symmetrically substituted with two pyridin-3-yl rings. This structure makes it a versatile building block in medicinal chemistry and materials science, with its nitrogen atoms capable of acting as both hydrogen bond acceptors and donors. Key Research Applications and Value: Kinase Inhibitor Scaffold: This compound is part of a significant class of pyridinyl ureas investigated for targeting protein kinases. Research indicates that pyridin-2-yl and pyridin-3-yl urea derivatives can be optimized to develop potent inhibitors for targets like Apoptosis signal-regulating kinase 1 (ASK1), a key regulator in stress-responsive pathways linked to fibrosis, inflammatory diseases, and cancer . The urea moiety is critical for forming key hydrogen bonds within the kinase active site. Material Science and MOF Construction: Urea-functionalized linkers are increasingly valuable in synthesizing Metal-Organic Frameworks (MOFs) . The rigid, planar structure and hydrogen-bonding capability of this compound allow it to act as a bridging ligand, facilitating the creation of coordination polymers with potential applications in gas adsorption, separation, and catalysis. Medicinal Chemistry & Chemical Synthesis: As a derivative of Fampridine, this compound shares structural similarities with molecules of pharmacological interest . It serves as a crucial intermediate for synthesizing more complex molecules, including dual inhibitors targeting receptors such as VEGFR-2 and c-MET in oncology research . Product Specifications: CAS Number: 39642-60-9 Molecular Formula: C11H10N4O Molecular Weight: 214.22 g/mol Storage: Sealed in dry, 2-8°C Disclaimer: This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N4O B026232 1,3-Di(pyridin-3-yl)urea CAS No. 39642-60-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dipyridin-3-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N4O/c16-11(14-9-3-1-5-12-7-9)15-10-4-2-6-13-8-10/h1-8H,(H2,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJYIFBGXLCPMDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)NC(=O)NC2=CN=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20356071
Record name 1,3-Di(pyridin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39642-60-9
Record name 1,3-Di(pyridin-3-yl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20356071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

The Foundation: Urea Based Ligands in Supramolecular Chemistry

Urea-based ligands are instrumental in the fields of supramolecular assembly and coordination chemistry due to their distinct hydrogen bonding capabilities. The urea (B33335) moiety possesses two N-H groups that act as hydrogen bond donors and a carbonyl group (C=O) that can function as a hydrogen bond acceptor. This dual nature allows for the formation of robust and directional intermolecular interactions, which are the cornerstone of crystal engineering.

A common and highly predictable hydrogen-bonding pattern in many diaryl ureas is the "urea tape" or α-network, where molecules self-assemble into one-dimensional chains through bifurcated N-H···O hydrogen bonds. researchgate.netpsu.edu However, the introduction of electron-withdrawing groups, such as pyridine (B92270) rings, can disrupt this typical motif. researchgate.net In the case of dipyridyl ureas, the pyridine nitrogen atoms present alternative and often more favorable hydrogen bond acceptor sites. researchgate.net This leads to a deviation from the standard urea tape, with N-H···N(pyridyl) hydrogen bonds becoming a dominant interaction. researchgate.netacs.org The ability of the urea functionality to engage in these varied and predictable hydrogen-bonding patterns makes it a powerful tool for designing and constructing intricate molecular assemblies. nih.govresearchgate.net

The strength and directionality of these hydrogen bonds are fundamental to controlling the self-assembly of molecules into well-defined supramolecular structures. rsc.org This has led to the development of a wide range of urea-based receptors and functional materials. nih.gov

The Director: Pyridine Moieties and Intermolecular Forces

The pyridine (B92270) rings in 1,3-di(pyridin-3-yl)urea are not merely passive structural components; they actively direct the formation of intermolecular interactions. The nitrogen atom within the pyridine ring is a potent hydrogen bond acceptor, readily interacting with the N-H donors of the urea (B33335) group. researchgate.netacs.org The specific position of the nitrogen atom on the pyridine ring significantly influences the geometry and stability of the resulting supramolecular structures. rsc.orgmdpi.comnih.govnih.gov

In this compound, the meta-position of the nitrogen atoms dictates a specific angular geometry for potential coordination bonds and hydrogen-bonding interactions. This contrasts with its isomers, 1,3-di(pyridin-2-yl)urea (B1346803) and 1,3-di(pyridin-4-yl)urea, where the nitrogen placement leads to different spatial arrangements and, consequently, different supramolecular architectures.

The Application: Research Trajectories for 1,3 Di Pyridin 3 Yl Urea

Phosgene (B1210022) and Phosgene Analog-Mediated Approaches

A common and historically significant method for the synthesis of ureas involves the use of phosgene (COCl₂) or its less hazardous analogs. These reagents act as a carbonylating agent, facilitating the connection of two amine groups.

Reaction of 3-Aminopyridine (B143674) with N,N'-Carbonyldiimidazole (CDI)

A widely utilized and safer alternative to phosgene is N,N'-carbonyldiimidazole (CDI). neicon.ruresearchgate.net CDI is a solid, moisture-sensitive reagent that activates the carbonyl group for nucleophilic attack by amines. chembk.com The reaction of 3-aminopyridine with CDI is a common method for preparing this compound.

The synthesis is typically a one-pot procedure where 3-aminopyridine is reacted with a stoichiometric amount of CDI in an anhydrous solvent, such as tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). neicon.ruunimi.it The reaction mechanism proceeds through the initial formation of an activated acyl-imidazole intermediate. This intermediate is then susceptible to nucleophilic attack by a second molecule of 3-aminopyridine, leading to the formation of the desired this compound and releasing two molecules of imidazole (B134444) as a byproduct.

In some reported procedures for analogous symmetrical ureas, the reaction mixture is refluxed overnight to ensure completion. unimi.it

Considerations for Yield Optimization and By-product Control

While the CDI-mediated approach is generally efficient, the formation of by-products can occur, necessitating careful control of reaction conditions to optimize the yield of the desired unsymmetrical urea. neicon.ru A significant side reaction is the formation of the symmetrical urea, which can be challenging to separate from the target compound due to structural similarities. neicon.ruresearchgate.net

Several factors influence the yield and purity of the final product:

Stoichiometry: The ratio of the amine to CDI is crucial. While a 2:1 molar ratio of 3-aminopyridine to CDI is theoretically required, adjustments may be necessary to drive the reaction to completion and minimize side products. In the synthesis of unsymmetrical ureas, an excess of CDI has been used. neicon.ru

Reaction Temperature: The temperature at which the reaction is conducted can affect the rate of both the desired reaction and potential side reactions. For the synthesis of a related compound, 1-(naphthalen-1-yl)-3-(pyridin-3-yl)urea, the initial reaction of 3-aminopyridine with CDI was carried out at 50°C. neicon.ruresearchgate.net

Solvent: The choice of solvent can influence the solubility of reactants and intermediates, thereby affecting the reaction rate and outcome. Anhydrous solvents like THF and DMF are commonly employed to prevent the hydrolysis of CDI. neicon.ruunimi.it

Order of Addition: In the synthesis of unsymmetrical ureas, a stepwise protocol involving the sequential addition of amines with different basicities to CDI can minimize cross-reactivity and the formation of symmetrical by-products.

Table 1: Parameters for Synthesis Optimization of Analogous Diaryl Ureas

ParameterConditionObservation/OutcomeReference
Catalyst Fe₂O₃@SiO₂/In₂O₃Enhanced yields in allylidene urea syntheses by reducing side reactions.
Protocol Sequential addition of aminesMinimized cross-reactivity in the synthesis of unsymmetrical ureas.
Solvent Absolute ethanolImproved cyclization in pyrazolo-pyridine urea derivatives under reflux.

Alternative Condensation and Cyclization Protocols

Beyond phosgene-based methods, other synthetic strategies have been developed for the formation of diaryl ureas. These often involve different activating agents or reaction pathways.

One notable instance of isolating this compound as a side product occurred during an attempted synthesis of quinazolin-2,4-dione. Heating 3-aminopyridine with ethyl anthranilate in THF at 100°C resulted in a 32% yield of this compound, indicating that urea formation can compete with the intended cyclocondensation reaction under certain conditions.

For the synthesis of diaryl ureas in general, palladium-catalyzed C-N cross-coupling reactions have emerged as a powerful tool. mit.edu This methodology allows for the coupling of aryl halides with ureas, providing a versatile route to unsymmetrical diaryl ureas. mit.edu While not specifically detailed for this compound in the provided context, this approach represents a viable alternative synthetic strategy.

Other methods for urea synthesis include the reaction of amines with isocyanates, though this can be limited by the availability and toxicity of isocyanates. researchgate.net The Curtius rearrangement, starting from benzoyl chlorides, offers another pathway to generate an isocyanate intermediate in situ, which can then react with an amine to form the urea. dergipark.org.tr

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts have been made to develop more environmentally benign methods for urea synthesis. These approaches aim to reduce waste, avoid toxic reagents, and utilize renewable resources.

A significant development is the use of carbon dioxide (CO₂) as a C1 building block for urea synthesis. bohrium.com This method offers a green alternative to phosgene, as CO₂ is abundant, non-toxic, and renewable. bohrium.com Metal-free catalytic systems have been developed to facilitate the reaction of amines with CO₂ at atmospheric pressure and room temperature, producing symmetrical and unsymmetrical ureas with high efficiency. bohrium.com

The use of bio-alternative solvents is another key aspect of green urea synthesis. Cyrene, a solvent derived from cellulose, has been shown to be an effective and non-toxic replacement for traditional solvents like DMF. rsc.orgwordpress.com Syntheses performed in Cyrene often benefit from simplified work-up procedures and can lead to a significant increase in molar efficiency. rsc.orgwordpress.com

Mechanochemical synthesis, such as ball-milling, offers a solvent-free approach to urea formation. For similar ureas, reacting pyridin-3-ylamine with CDI in a ball mill has been shown to produce high yields (85-90%) within a short reaction time (30 minutes), eliminating solvent waste and simplifying purification.

Table 2: Green Chemistry Approaches for Urea Synthesis

ApproachKey FeaturesAdvantagesReference
CO₂ as C1 Source Metal-free, atmospheric pressure, room temperature.Utilizes a renewable and non-toxic C1 source, environmentally friendly. bohrium.com
Bio-alternative Solvents Use of Cyrene instead of DMF.Eliminates toxic solvents, simple work-up, increased molar efficiency. rsc.orgwordpress.com
Mechanochemical Synthesis Solvent-free ball-milling.Avoids solvent waste, simplifies purification, rapid reaction times.

Ligand Design Principles and Coordination Modes

The design of this compound as a ligand is predicated on its ability to engage in multiple types of interactions. The pyridyl rings provide nitrogen donor atoms for coordination to metal centers, while the urea moiety offers N-H groups that can act as hydrogen-bond donors, contributing to the stability and dimensionality of the resulting crystal structures.

In many of its coordination compounds, this compound functions as a bidentate ligand, coordinating to metal centers through the nitrogen atoms of its two pyridyl rings. This mode of coordination is particularly prevalent in the formation of coordination polymers, where the ligand bridges two separate metal centers. For instance, in copper(II) coordination polymers, the pyridyl nitrogen atoms from the this compound ligands have been observed to occupy the apical positions in the coordination sphere of the copper ions. iucr.orgiucr.org This bidentate bridging capability is fundamental to the construction of extended one-, two-, or three-dimensional networks. iucr.orgresearchgate.netiucr.org The flexibility of the urea linker allows the pyridyl rings to adopt various orientations, influencing the final topology of the coordination polymer.

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with this compound is typically achieved through hydrothermal or solvothermal methods, where the ligand, a metal salt, and often a co-ligand are reacted in a sealed vessel at elevated temperatures. This approach allows for the slow crystallization of the coordination polymer products. The resulting structures are then characterized by single-crystal X-ray diffraction to elucidate their precise atomic arrangements.

Copper(II) ions have been extensively used in conjunction with this compound to create a variety of coordination polymers. The Jahn-Teller effect often observed in copper(II) complexes, along with the coordinating preferences of the co-ligands, plays a significant role in determining the final structure.

Table 1: Crystallographic Data for Copper(II)-Glutarate-1,3-Di(pyridin-3-yl)urea Coordination Polymer

Parameter Value
Chemical Formula [Cu₂(C₅H₆O₄)₂(C₁₁H₁₀N₄O)]n
Crystal System Monoclinic
Space Group P2₁/n
a (Å) 9.7739 (3)
b (Å) 18.0673 (6)
c (Å) 17.5898 (6)
α (°) 90
β (°) 102.784 (1)
γ (°) 90
Volume (ų) 3028.9 (2)

Data sourced from IUCrData (2023). 8, x230833. iucr.org

In the presence of succinate as a co-ligand, a different structural motif is observed. A ribbon-like coordination polymer with the formula [Cu₂(C₄H₄O₄)₂(C₁₁H₁₀N₄O)]n is formed. iucr.org This structure is composed of {Cu₂(OCO)₄} paddlewheel units that are linked by the succinate ligands into chains. iucr.org These chains are then bridged by the this compound ligands, resulting in a mono-periodic ribbon topology. iucr.org The copper(II) atoms in this complex display a square-pyramidal coordination environment, with four carboxylate oxygen atoms from four different succinate ligands forming the basal plane and a pyridyl nitrogen atom from a this compound ligand occupying the elongated apical position. iucr.org These ribbon-like motifs are further organized into a supramolecular layered structure through N—H⋯O hydrogen bonds. iucr.org

Table 2: Synthesis Details for Copper(II)-Succinate-1,3-Di(pyridin-3-yl)urea Coordination Polymer

Reactant Amount
Cu(NO₃)₂·2.5H₂O 86 mg, 0.37 mmol
Succinic acid 44 mg, 0.37 mmol
This compound 79 mg, 0.37 mmol
1.0 M NaOH solution 0.75 ml
Distilled water 10 ml
Reaction Conditions
Temperature 393 K
Time 48 h
Yield 43%

Data sourced from IUCrData (2023). 8, x230722. iucr.org

Copper(II) Coordination Polymers with this compound

Coordination Environment Analysis (e.g., Square-Pyramidal Geometry)

The coordination environment around a metal center is a fundamental aspect of its coordination chemistry. In complexes involving this compound, a variety of coordination geometries have been observed, influenced by the metal ion, co-ligands, and reaction conditions.

A noteworthy example is a copper(II) coordination polymer, where the Cu(II) ions exhibit a square-pyramidal coordination geometry. iucr.orgresearchgate.net In this structure, the copper ions are linked by glutarate ligands to form two-dimensional layers containing [Cu2(OCO)4] paddlewheel clusters. iucr.orgresearchgate.net The this compound ligand then acts as a linker, connecting these layers to create a three-dimensional network. iucr.orgresearchgate.net

Zinc(II) Coordination Polymers with Pyridyl-Urea Derivatives

Zinc(II) ions are frequently employed in the construction of coordination polymers due to their flexible coordination sphere and diamagnetic nature, which allows for characterization by NMR spectroscopy. The use of pyridyl-urea derivatives, including this compound, as ligands has led to the synthesis of a variety of zinc(II) coordination polymers with interesting structural features. mdpi.comresearcher.liferesearchgate.net

For instance, studies have shown the formation of zinc(II) coordination polymers where this compound acts as a bridging ligand, connecting zinc centers to form extended networks. mdpi.com The specific architecture of these polymers can be influenced by factors such as the solvent system used during synthesis. researcher.life Research has also demonstrated the creation of metallogels by reacting 1,3-di(pyridin-4-yl)urea with zinc nitrate (B79036) and non-steroidal anti-inflammatory drugs, highlighting the potential for these coordination polymers in drug delivery applications. researchgate.net

Table 1: Examples of Zinc(II) Coordination Polymers with Pyridyl-Urea Derivatives

Compound FormulaLigandsStructural FeaturesReference
[Zn(NAP)2(µ-3U)]nNaproxen, this compoundPolymeric chain mdpi.com
{Zn(4bpu)(OAc)2}n1,3-di(pyridin-4-yl)urea, Acetate1D coordination polymer researcher.life
{Zn(4bpu)(OAc)2}n1,3-di(pyridin-4-yl)urea, Acetate1D coordination polymer researcher.life

Exploration of Other Transition Metal and Main Group Metal Complexes

Beyond zinc, this compound and its isomers have been utilized to construct coordination complexes with a range of other transition metals and main group metals.

Transition Metal Complexes:

Copper(II): As mentioned previously, copper(II) forms a tri-periodic coordination polymer with this compound and glutarate, featuring square-pyramidally coordinated Cu(II) ions. iucr.orgresearchgate.net

Cadmium(II): A trinuclear Cd(II) complex has been reported where the this compound ligand facilitates polymerization. mdpi.com One-dimensional cadmium coordination polymers have also been synthesized, with their structures influenced by the solvent. rsc.org

Palladium(II): Self-assembled binuclear coordination cages of palladium(II) have been prepared using N,N'-bis(m-pyridyl)urea. researchgate.net

Other Transition Metals: The versatility of pyridyl-urea ligands extends to other transition metals like iron, cobalt, ruthenium, and osmium, often in the context of redox mediators in electrochemical sensors. google.com

Main Group Metal Complexes:

Lead(II): Two-dimensional lead(II) coordination polymers have been synthesized sonochemically, demonstrating that the resulting morphology and dimensions can be modulated by this technique. csic.es

Topological Analysis of Coordination Networks

The intricate architectures of coordination polymers can be simplified and classified by analyzing their underlying network topologies. This approach provides valuable insights into the connectivity and dimensionality of the structures.

Determination of Underlying Network Topologies (e.g., pcu topology)

In the case of the copper(II) coordination polymer with this compound and glutarate, treating the [Cu2(OCO)4] paddlewheel clusters as 6-connected nodes reveals an underlying pcu (primitive cubic) topology. iucr.org This topology is a common and stable arrangement in coordination chemistry. Other topologies, such as the hcb (hexagonal) and bnn nets, have also been observed in coordination polymers involving pyridyl-urea type ligands. researcher.lifecsic.es

Analysis of Connectivity and Dimensionality (e.g., Mono-, Di-, Tri-periodic Networks)

The connectivity of the metal centers and ligands determines the dimensionality of the resulting coordination network. These networks can be classified as mono-periodic (1D chains), di-periodic (2D layers), or tri-periodic (3D frameworks).

Mono-periodic (1D) Networks: Zinc(II) and cadmium(II) have been shown to form one-dimensional chains with pyridyl-urea ligands. researcher.lifersc.org

Di-periodic (2D) Networks: Two-dimensional layered structures are also common, with examples found in lead(II) and zinc(II) coordination polymers. csic.esresearcher.lifemdpi.com These layers can further interact through weaker forces like hydrogen bonding or van der Waals interactions to form a three-dimensional supramolecular architecture. researcher.life The analysis of 2D coordination networks has revealed a variety of topologies, with some being intrinsically planar and others forming thicker, more complex layers. unimi.itacs.org

Tri-periodic (3D) Networks: The copper(II) complex with this compound and glutarate is an excellent example of a tri-periodic network, where 2D layers are connected into a 3D framework by the pyridyl-urea ligand. iucr.orgresearchgate.net

Supramolecular Chemistry and Crystal Engineering with 1,3 Di Pyridin 3 Yl Urea

Hydrogen Bonding Interactions within Urea (B33335) Core and Pyridyl Moieties

The supramolecular behavior of 1,3-Di(pyridin-3-yl)urea is fundamentally directed by the hydrogen bonding capabilities of its constituent parts. The central urea group (-(\text{NH})-(\text{C=O})-(\text{NH})-) provides two hydrogen bond donors (N-H) and a carbonyl oxygen atom that can act as a hydrogen bond acceptor. Complementing the urea core, the two pyridyl rings each contain a nitrogen atom which serves as an additional hydrogen bond acceptor site. nih.gov This combination of donors and acceptors allows for a diverse range of intermolecular hydrogen bonding interactions.

A noteworthy characteristic of this compound and other diaryl ureas with electron-withdrawing groups is the frequent absence of the common one-dimensional N-H···O urea "tape" or α-network motif. acs.orgfigshare.comresearchgate.net This deviation is attributed to the planar conformation of the molecule, which is stabilized by two intramolecular C-H···O interactions between the pyridyl C-H groups and the urea oxygen. acs.orgresearchgate.net These interactions reduce the electron density at the urea oxygen, weakening its capacity as a hydrogen bond acceptor and allowing other electronegative atoms, such as the pyridyl nitrogen, to become more viable hydrogen-bond acceptors for the strong N-H donors. acs.orgfigshare.comresearchgate.net Consequently, the crystal packing in these structures is often directed by N-H···N(pyridyl) hydrogen bonds instead of the conventional urea tape. acs.orgfigshare.comresearchgate.net

N—H···O Hydrogen Bond Motifs

In diaryl ureas, the bifurcated N-H···O hydrogen bond, which forms a characteristic tape or chain synthon, is a common supramolecular motif. acs.orgfigshare.com However, in the case of this compound, this pattern is disrupted. acs.org The intramolecular C-H···O interactions effectively diminish the hydrogen bond acceptor strength of the urea carbonyl oxygen. acs.orgresearchgate.net As a result, the strong N-H hydrogen bond donors preferentially engage with other available acceptor sites. acs.orgfigshare.comresearchgate.net Instead of the expected N-H···O=C(urea) tapes, the dominant interactions often become N-H···N(pyridyl) bonds, leading to different supramolecular architectures. acs.orgresearchgate.net This demonstrates how subtle intramolecular interactions can fundamentally alter the preferred intermolecular hydrogen bonding motifs in the solid state.

Influence of Solvent Molecules on Hydrogen Bonding Patterns

The presence of solvent molecules during crystallization can significantly alter the hydrogen bonding patterns of this compound, leading to the formation of solvates or hydrates. acs.orgfigshare.comresearchgate.net When crystallization occurs from aqueous solutions, water molecules can be incorporated into the crystal lattice, acting as hydrogen bond bridges or connecting different urea molecules. acs.orgresearchgate.net

In such cases, the strong N-H donors of the urea moiety can form hydrogen bonds with the oxygen atoms of the water molecules (N-H···Owater). acs.orgfigshare.comresearchgate.net This competition from solvent molecules for the primary hydrogen bond donors can further inhibit the formation of urea-urea hydrogen bonds. researchgate.net For instance, X-ray crystal structure analysis has identified hydrates of this compound with varying stoichiometries, where the water molecules are integral to the hydrogen-bonded network, linking the pyridyl and urea groups. acs.orgfigshare.comresearchgate.net This illustrates that the selection of solvent is a critical parameter in the crystal engineering of this compound, enabling the design of different solid-state structures.

Aromatic Stacking Interactions (e.g., π-π Stacking)

The interplay between hydrogen bonding and π-π stacking is essential in dictating the final crystal packing. nih.gov These stacking interactions can occur between the pyridyl rings of adjacent molecules, leading to the formation of extended one-, two-, or three-dimensional networks. researchgate.netnih.gov The energy of these interactions, typically in the range of -1.5 to -3.4 kcal/mol, is substantial enough to influence the molecular conformation and orientation within the crystal. mdpi.com

Table 1: Types of Aromatic Interactions in Diaryl Ureas
Interaction TypeDescriptionTypical Interacting Groups
π-π StackingInteraction between the π-orbitals of two aromatic rings. Can be parallel-displaced or T-shaped.Pyridyl-Pyridyl, Pyridyl-Oxadiazole nih.gov
C-H···π InteractionsInteraction between a C-H bond and the face of an aromatic ring.Aliphatic C-H groups and pyridyl rings nih.gov
Urea-Aromatic StackingStabilizing interactions between the urea moiety and an aromatic ring. researchgate.netnih.govUrea plane and pyridyl ring face researchgate.net

Pseudopolymorphism and Solvent-Induced Structural Variations

This compound exhibits pseudopolymorphism, which is the ability of a compound to exist in different crystal forms that incorporate solvent molecules into their lattices. acs.orgresearchgate.net These different forms, known as solvates or pseudopolymorphs, arise from the specific interactions between the host molecule and the solvent used for crystallization.

The inclusion of different solvent molecules leads to distinct hydrogen bonding networks and, consequently, different crystal packing arrangements. For example, crystallographic studies have characterized anhydrous forms as well as various hydrates of this compound, such as 3·(4/3)H2O and 3·2H2O. acs.orgfigshare.comresearchgate.net In these hydrated structures, the water molecules act as critical linkers, forming hydrogen bonds with both the N-H groups of the urea and the nitrogen atoms of the pyridyl rings. researchgate.net This solvent-induced structural variation highlights the versatility of this compound as a building block in crystal engineering, where the choice of solvent can be used to tune the final solid-state architecture.

Self-Assembly Mechanisms in Crystalline Materials

The formation of crystalline materials from this compound is a result of a hierarchical self-assembly process driven by a combination of specific and directional non-covalent interactions. mdpi.com The primary driving forces are the hydrogen bonds formed by the urea and pyridyl groups, supplemented by weaker C-H···O and π-π stacking interactions. acs.orgnih.gov

The self-assembly process begins with the formation of robust supramolecular synthons, which are predictable and reliable patterns of intermolecular interactions. In the case of this compound, the absence of the typical urea tape leads to the prevalence of other synthons, such as chains or discrete assemblies formed through N-H···N(pyridyl) hydrogen bonds. acs.orgresearchgate.net These primary structures then organize further through weaker interactions, like aromatic stacking, to form the final three-dimensional crystal lattice. nih.gov Studies on related m-pyridine-urea oligomers have shown that a synergy between intramolecular and intermolecular hydrogen bonds can lead to folding and subsequent self-assembly into complex architectures like helical nanotubes. researchgate.net This demonstrates how the programmed recognition features within the molecule guide its spontaneous organization into ordered crystalline materials.

Crystal Packing Analysis and Intermolecular Interactions

A detailed analysis of the crystal packing of this compound and its solvates reveals a complex network of intermolecular forces that define the solid-state structure. acs.orgresearchgate.net Unlike simple diaryl ureas that often pack in hydrogen-bonded tapes, the crystal structure of this compound is governed by a more intricate set of interactions due to the presence of the pyridyl nitrogen acceptors. acs.orgfigshare.comresearchgate.net

Table 2: Summary of Intermolecular Interactions in this compound Crystal Structures
InteractionDonorAcceptorRole in Crystal Packing
N-H···NUrea N-HPyridyl NPrimary directional interaction, often replacing the urea tape motif. acs.orgresearchgate.net
N-H···OUrea N-HSolvent (e.g., H₂O)Key interaction in solvated structures (pseudopolymorphs). acs.orgresearchgate.net
C-H···OPyridyl C-HUrea C=OIntramolecular interaction that stabilizes a planar conformation and weakens the C=O acceptor. acs.orgresearchgate.net
π-π StackingPyridyl RingPyridyl RingStabilizes the packing of molecules into layers or columns. nih.gov

Theoretical and Computational Studies on 1,3 Di Pyridin 3 Yl Urea

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a primary tool for predicting the molecular and electronic properties of compounds like 1,3-di(pyridin-3-yl)urea.

The foundational step in the computational analysis of this compound involves the optimization of its geometric structure. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms by finding the minimum energy conformation. These theoretical structures can then be compared against experimental data, such as that obtained from single-crystal X-ray diffraction, to validate the accuracy of the computational method. For this compound, crystal structure data exists, providing a benchmark for theoretical models nih.govnih.gov. The calculations would typically reveal key bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The flexibility of the urea (B33335) linker and the rotation around the C-N bonds allow for several possible conformations of this compound. The orientation of the two pyridyl rings relative to the central urea moiety (e.g., cis or trans arrangements with respect to the C=O bond) leads to different conformers. DFT calculations are used to determine the relative energies of these conformers, identifying the most stable or energetically favorable shapes. This analysis is crucial as the conformation can influence the molecule's ability to engage in intermolecular interactions, such as hydrogen bonding, which is vital for its role in supramolecular chemistry .

Frontier Molecular Orbital (FMO) theory is used to explain and predict chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more reactive. For diaryl ureas, the HOMO is typically distributed over the aromatic rings and the urea nitrogen atoms, while the LUMO is often centered on the aromatic systems and the carbonyl group.

Molecular Electrostatic Potential (MEP) maps are valuable for understanding the charge distribution within a molecule and for predicting how it will interact with other molecules. The MEP map visualizes the electrostatic potential on the electron density surface, using a color scale to indicate charge distribution. Red areas represent regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue areas indicate positive potential (electron-poor), which are prone to nucleophilic attack. For this compound, the MEP map would be expected to show negative potential around the carbonyl oxygen and the nitrogen atoms of the pyridine (B92270) rings, highlighting them as hydrogen bond acceptor sites. Positive potential would be concentrated around the N-H protons of the urea group, indicating their role as hydrogen bond donors.

Computational Spectroscopic Parameter Prediction

DFT calculations are also widely used to predict spectroscopic properties, which can then be compared with experimental results to confirm the molecular structure. The Gauge-Including Atomic Orbital (GIAO) method is a standard approach for calculating NMR chemical shifts nih.gov.

A powerful validation of computational models is the comparison of calculated NMR spectra with experimental data. Theoretical ¹H and ¹³C NMR chemical shifts can be calculated using DFT methods. These calculated values are often scaled using a linear regression analysis to correct for systematic errors and to improve the correlation with experimental shifts.

While a full computational dataset for this compound is not available in the cited literature, experimental ¹H NMR data has been reported. A comparative table would place these experimental values alongside theoretically calculated shifts to assess the accuracy of the computational model.

Table 1: Comparison of Experimental and Theoretical ¹H NMR Chemical Shifts (ppm) for this compound

Proton Experimental Shift (DMSO-d₆) nih.gov Theoretical Shift (Calculated)
NH 8.77 (s, 2H) Data not available
Pyridyl-H 8.55 (d, 2H) Data not available
Pyridyl-H 8.16 (d, 2H) Data not available
Pyridyl-H 7.85 (d, 2H) Data not available
Pyridyl-H 7.32 (dd, 2H) Data not available

(s = singlet, d = doublet, dd = doublet of doublets). Theoretical data is not available in the searched literature.

A similar table would be constructed for ¹³C NMR data to provide a comprehensive comparison. The agreement between the experimental and theoretical values serves to confirm the structural assignment and validate the computational methodology used.

Vibrational Frequency Analysis for IR Spectroscopy

Theoretical vibrational frequency analysis is a powerful computational tool used to predict the infrared (IR) spectrum of a molecule. This analysis helps in the assignment of experimental IR bands to specific vibrational modes of the molecule. For this compound, a detailed theoretical vibrational analysis would involve calculations using methods such as Density Functional Theory (DFT). These calculations can predict the frequencies and intensities of the fundamental vibrational modes.

The key vibrational modes for the urea moiety include N-H stretching, C=O stretching (Amide I band), and N-H bending coupled with C-N stretching (Amide II and Amide III bands). The pyridine ring exhibits characteristic C-H stretching, C=C and C=N stretching, and ring breathing vibrations.

A computational study on a related phenylurea herbicide, 1-(4-bromo-3-chlorophenyl)-3-methoxy-3-methylurea, highlighted the use of scaled quantum mechanical force field methodology to interpret the vibrational spectra. nih.gov Such an approach would be equally valuable for analyzing the spectrum of this compound. The presence of strong intermolecular hydrogen bonding, particularly involving the N-H and C=O groups of the urea bridge, is expected to cause a red shift in the corresponding stretching frequencies in the experimental IR spectrum. nih.gov

Table 1: Expected Characteristic Vibrational Modes for this compound

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Pyridine RingC-H Stretching3100 - 3000
C=C and C=N Stretching1600 - 1400
Ring Breathing1000 - 900
Urea MoietyN-H Stretching3500 - 3300
C=O Stretching (Amide I)1700 - 1630
N-H Bending (Amide II)1650 - 1550
C-N Stretching (Amide III)1400 - 1200

Note: The expected frequency ranges are general and can be influenced by the specific molecular environment and intermolecular interactions.

Simulation of Non-Covalent Interactions

Non-covalent interactions (NCIs) play a crucial role in determining the supramolecular structure and properties of molecules like this compound. These interactions, which include hydrogen bonds, π-π stacking, and van der Waals forces, can be effectively studied using computational simulation techniques.

The structure of this compound, featuring two pyridine rings and a urea bridge, allows for a variety of non-covalent interactions. The urea moiety's N-H groups act as hydrogen bond donors, while the carbonyl oxygen and the pyridyl nitrogen atoms can act as hydrogen bond acceptors.

Molecular Dynamics (MD) simulations are a valuable tool for investigating the dynamic behavior of molecules and their interactions. For the related isomer, 1,3-Dipyridin-4-ylurea, MD simulations have been employed to understand its ability to form gels by studying its interactions with solvent molecules. Similar simulations for this compound would provide insights into its aggregation behavior and the stability of the resulting supramolecular architectures.

Density Functional Theory (DFT) calculations are also widely used to analyze non-covalent interactions. mdpi.comnih.gov Techniques such as the Non-Covalent Interaction (NCI) index can provide a qualitative visualization of these interactions in real space. mdpi.com For this compound, DFT calculations could be used to determine the geometries and energies of dimers and larger clusters, revealing the preferred modes of interaction. In a study of new 1,3-diphenylurea (B7728601) appended aryl pyridine derivatives, molecular dynamics simulations were used to examine the stability of the compounds when interacting with receptors. nih.gov

Table 2: Potential Non-Covalent Interactions in this compound

Interaction TypeDonorAcceptor
Hydrogen BondingUrea N-HUrea C=O
Urea N-HPyridyl Nitrogen
π-π StackingPyridine RingPyridine Ring
C-H···π InteractionsPyridine C-HPyridine Ring

The interplay of these non-covalent interactions will dictate the packing of this compound in the solid state and its behavior in solution. Computational studies are essential for a detailed understanding of these phenomena at the molecular level.

Advanced Spectroscopic and Diffraction Methodologies in Research

Single-Crystal X-ray Diffraction (SC-XRD) for Complex Structure Determination

Following the initial structure solution from diffraction data, a refinement process is carried out to optimize the atomic coordinates and other parameters to best fit the experimental observations. A common and robust strategy involves the refinement of the squared structure factor (F²) against all reflections. This method is statistically sound and utilizes all collected data, avoiding arbitrary thresholds.

During refinement, atomic vibrations are accounted for using displacement parameters. While simple models treat this motion as isotropic (equal in all directions), a more sophisticated approach uses anisotropic displacement parameters (ADPs). ADPs model the thermal ellipsoid of each non-hydrogen atom, representing the probability of its location as a three-dimensional ellipsoid, which provides a more accurate description of atomic motion within the crystal lattice.

Table 1: Example of Crystallographic Data and Refinement Parameters This table presents typical parameters reported in a single-crystal X-ray diffraction study.

ParameterDescriptionTypical Value/Information
Empirical formulaThe chemical formula of the compound in the unit cell.e.g., C26H28Cu2N8O10
Crystal systemThe symmetry system of the crystal lattice.e.g., Monoclinic
Space groupThe specific symmetry group of the crystal.e.g., P21/c
Refinement methodThe technique used for refining the structural model.Full-matrix least-squares on F²
Goodness-of-fit (S)A statistical measure of how well the refined model fits the data.~1.0
Final R indices [I>2σ(I)]Residual factors indicating the agreement between observed and calculated structure factors.R1, wR2
Atomic displacementModel for thermal motion of atoms.Anisotropic for non-H atoms

The localization of hydrogen atoms is critical for understanding hydrogen bonding networks, which are paramount in urea-containing structures. Due to their low scattering power, hydrogen atoms can be difficult to locate directly from the electron density map. In many cases, hydrogen atoms bonded to carbon are placed in geometrically calculated positions.

For hydrogen atoms involved in hydrogen bonding, such as those on the urea's nitrogen atoms (N-H), their positions are often identified from a difference Fourier map and then refined. A common approach is the "riding model," where the H atom's coordinates are allowed to adjust in relation to its parent atom during refinement, but with certain geometric constraints (e.g., fixed N-H bond lengths). In some cases, H atoms may be disordered and refined over multiple positions with partial occupancy.

Solid-State Spectroscopic Characterization of Derived Materials

While SC-XRD provides the structure of a single crystal, spectroscopic techniques are essential for characterizing the bulk material, confirming its identity, and probing its properties.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which corresponds to specific vibrational modes. In coordination polymers derived from 1,3-di(pyridin-3-yl)urea, FT-IR is used to confirm the presence of the ligand and to probe how its vibrational modes are affected by coordination to a metal center.

Key vibrational bands for this compound include the N-H stretching, C=O (Amide I) stretching, and N-H bending (Amide II) vibrations of the urea (B33335) moiety, as well as characteristic ring vibrations of the pyridyl groups. Upon coordination of a pyridyl nitrogen atom to a metal ion, shifts in the positions and intensities of the pyridyl ring vibrational bands are expected, providing evidence of the metal-ligand interaction.

Table 2: Characteristic FT-IR Vibrational Frequencies for Urea and Pyridine (B92270) Moieties

Functional GroupVibrational ModeTypical Wavenumber (cm-1)
Urea N-HStretching~3200-3400
Urea C=O (Amide I)Stretching~1640–1680
Urea N-HBending (Amide II)~1550-1620
Pyridyl C=N/C=CRing Stretching~1400-1600

Powder X-ray Diffraction (PXRD) is a crucial technique for the analysis of polycrystalline bulk samples. Its primary role in the study of coordination polymers is to confirm that the bulk synthesized material corresponds to the structure determined by SC-XRD. This is achieved by comparing the experimental PXRD pattern of the bulk sample with a pattern simulated from the single-crystal data. A close match between the two patterns confirms the phase purity of the bulk sample and indicates that the single crystal selected for analysis was representative of the entire product.

Furthermore, PXRD is used to assess isostructurality. If a series of related coordination polymers are synthesized (e.g., using different metal ions but the same ligands), PXRD can quickly determine if they possess the same underlying crystal structure without requiring a full SC-XRD analysis for each compound.

Surface-Sensitive Spectroscopies for Material Analysis (e.g., XPS)

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within the top few nanometers of a material's surface.

For materials incorporating this compound, XPS is particularly useful for analyzing the different chemical environments of nitrogen. The N 1s core-level spectrum can distinguish between the nitrogen atoms in the pyridyl rings and those in the urea bridge due to differences in their chemical environments, which result in different binding energies. For example, the pyridyl nitrogen will have a different N 1s binding energy than the urea (-NH-) nitrogens. Furthermore, if the pyridyl nitrogen is coordinated to a metal ion, its binding energy will shift compared to the uncoordinated state, providing direct evidence of surface coordination. This technique is invaluable for studying thin films or surface-functionalized materials.

Table 3: Representative N 1s Binding Energies for Different Nitrogen Environments Binding energies can vary based on the specific chemical environment and instrument calibration.

Nitrogen SpeciesTypical N 1s Binding Energy (eV)
Pyridine (C-N=C)~398.5 - 399.5
Amine/Amide (C-N)~399.5 - 400.5
Coordinated Pyridyl Nitrogen (N→Metal)Shifted from free pyridine value

Applications and Functional Aspects Derived from Research

Catalytic Applications

The structural characteristics of 1,3-di(pyridin-3-yl)urea, particularly the presence of hydrogen bond donors (N-H groups of the urea) and acceptors (pyridyl nitrogen atoms), make it a valuable component in catalytic systems.

Role in Enantioselective Organic Synthesis

While direct research on this compound as a standalone catalyst for enantioselective synthesis is not extensively detailed in the provided results, the broader class of urea-containing molecules is recognized for its catalytic capabilities. The urea (B33335) motif is a powerful hydrogen-bond donor, a key feature in designing organocatalysts. In principle, chiral derivatives of pyridylureas could be developed to control the stereochemical outcome of reactions, an essential aspect of modern organic synthesis. The pyridyl nitrogen atoms can coordinate with metal ions, allowing the compound to act as a bidentate ligand in the formation of chiral complexes. Such complexes have been investigated for their roles in catalytic enantioselective reactions, including 1,3-dipolar cycloadditions, which are crucial for synthesizing chiral molecules.

Heterogeneous Catalysis within Metal-Organic Frameworks

A significant area of application for this compound and its derivatives is in the construction of Metal-Organic Frameworks (MOFs). MOFs are porous, crystalline materials composed of metal ions or clusters linked by organic ligands. By incorporating urea-functionalized ligands into their backbone, MOFs can be endowed with catalytic activity.

These urea-containing MOFs function as heterogeneous catalysts, offering advantages such as easy separation from the reaction mixture and potential for recycling. The spatial isolation of the urea catalytic sites within the MOF structure can prevent self-quenching behaviors like dimerization or oligomerization, which often reduce the efficacy of homogeneous catalysts. northwestern.edu Research has demonstrated the synthesis of novel pillared MOFs using urea-containing ligands. rsc.org For example, new urea-derived MOFs have been developed through postsynthetic modification and have shown excellent catalytic activity in Friedel-Crafts alkylation reactions with broad substrate scopes. nih.govrsc.org These materials have proven to be effective hydrogen-bond-donor catalysts for reactions such as the Friedel-Crafts reaction between pyrroles and nitroalkenes. northwestern.edu The catalytic activity of these MOFs has also been evaluated in the regioselective methanolysis of epoxides. rsc.org

Potential in Sensing Technologies

The inherent structural features of this compound make it a promising candidate for the development of chemical sensors. Its ability to engage in hydrogen bonding and its utility as a linker in porous materials are key to this application. When integrated into MOFs, the urea groups and pyridyl rings can create specific binding sites for target analytes. For instance, a urea-functionalized MOF has demonstrated the ability to detect nitro-substituted compounds through fluorescence quenching. The orientation of the urea group and the supramolecular interactions within the framework are critical for achieving efficient sensing. Another MOF incorporating a related dipyridyl urea ligand has shown potential for sensing explosives like trinitrophenol (TNP), operating through donor-acceptor interactions.

Research into Biological Activities and Pharmacological Potential

Derivatives of pyridylurea have been the subject of significant investigation for their potential therapeutic applications, particularly in oncology and neuroprotection.

Anticancer Research: Mechanisms and Cellular Pathways

A substantial body of research has focused on the anticancer properties of pyridylurea derivatives. These compounds have been shown to exert their effects through various mechanisms, often targeting key cellular pathways involved in cancer progression.

One of the primary mechanisms of action is the inhibition of receptor tyrosine kinases, which are crucial for cell signaling pathways that control cell growth, proliferation, and angiogenesis. Specifically, certain 1,3-diphenylurea (B7728601) derivatives appended with an aryl pyridine (B92270) moiety have been identified as potent dual inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met. nih.gov VEGFR-2 is a key mediator of angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. nih.gov By inhibiting VEGFR-2, these compounds can disrupt the tumor's blood supply. nih.gov

Studies have shown that novel series of pyridine-ureas exhibit significant growth inhibitory activity against various cancer cell lines, including breast cancer (MCF-7). researchgate.netmdpi.com For example, specific derivatives have demonstrated potent anti-proliferative activity, with IC50 values in the micromolar and even sub-micromolar range. researchgate.netmdpi.com The anticancer effect is often mediated by the induction of apoptosis (programmed cell death). nih.gov Research indicates that these compounds can affect the expression of apoptosis-related genes such as P53, Bax, caspases 3 and 9, and the anti-apoptotic gene Bcl-2, leading to cell cycle arrest, typically in the G2/M phase. nih.gov

The table below summarizes the inhibitory activity of selected pyridine-urea derivatives against key cancer-related targets.

Compound DerivativeTargetIC50 ValueCancer Cell LineReference
Pyridine-urea 8eVEGFR-23.93 ± 0.73 µM- mdpi.com
Pyridine-urea 8bVEGFR-25.0 ± 1.91 µM- mdpi.com
Pyridine-urea 8eMCF-70.11 µM (72h)Breast Cancer researchgate.netmdpi.com
Pyridine-urea 8nMCF-70.80 µM (72h)Breast Cancer researchgate.netmdpi.com
Diphenylurea-pyridine 2nc-MET18 nM- nih.gov
Diphenylurea-pyridine 2nVEGFR-224 nM- nih.gov

Neuroprotective Investigations

The urea functionality is a key structural element in many biologically active compounds, including those with neuroprotective properties. researchgate.net While direct studies on this compound are limited in the provided search results, research on structurally related pyrid-3-yl-sulphonyl-urea compounds has shown evidence of neuroprotective effects. For instance, one such compound demonstrated a modest but significant neuroprotective effect in a model of ischemic cerebral stroke in rats, as evaluated by magnetic resonance imaging. nih.gov The treated subjects showed a reduction in the extent of cerebral edema compared to the control group. nih.gov This suggests that the pyridylurea scaffold may be a promising starting point for the development of new agents for treating neurological disorders. researchgate.net

Antimicrobial Activity Studies

The 1,3-disubstituted urea motif is recognized for its potential in developing new antimicrobial agents, a critical area of research to combat rising drug resistance. nih.gov Studies on various derivatives have demonstrated a range of activities against bacteria and fungi. While specific data on this compound is not extensively detailed in available literature, the functional class it belongs to has shown notable antimicrobial and anti-biofilm capabilities. nih.govmdpi.com

For instance, research into 1,3-diaryl substituted pyrazole-based urea derivatives has identified compounds with potent and selective inhibitory activity against Staphylococcus aureus. One such derivative, a 3,4-dichlorophenyl urea compound, exhibited a minimum inhibitory concentration (MIC) of 0.25 µg/mL, which is comparable to the reference antibiotic levofloxacin. nih.gov Other studies on adamantyl urea derivatives have shown significant growth inhibition against the Gram-negative bacterium Acinetobacter baumannii. mdpi.com Specifically, 1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea demonstrated an outstanding 94.5% growth inhibition against this pathogen. mdpi.com

Furthermore, investigations into disubstituted urea derivatives have revealed activity against Pseudomonas aeruginosa and the fungus Candida albicans. nih.gov The anti-biofilm capacity of these compounds is also a key area of interest, as biofilms contribute significantly to persistent infections. mdpi.com The mechanism for this activity is thought to involve the inhibition of quorum sensing, a bacterial communication system that regulates virulence. nih.govmdpi.com

Table 1: Antimicrobial Activity of Selected 1,3-Disubstituted Urea Derivatives


Exploration as a Building Block in Drug Discovery Research

The diaryl urea scaffold, to which this compound belongs, is a cornerstone in modern medicinal chemistry, particularly in the development of kinase inhibitors for cancer therapy. nih.govresearchgate.net The urea group acts as a key structural element for binding to the hinge region of protein kinases, a critical interaction for inhibitory activity. nih.govmdpi.com This has led to the successful development of several clinically approved drugs.

Sorafenib, a diaryl urea derivative, is a prime example. It functions as a multi-kinase inhibitor targeting Raf kinase and vascular endothelial growth factor receptors (VEGFRs) and is used to treat advanced kidney and liver cancers. nih.govnih.gov The success of Sorafenib has spurred the development of numerous other diaryl urea-based kinase inhibitors, including Linifanib and Regorafenib. nih.govnih.gov

The structural framework of this compound, featuring two pyridine rings, is of particular interest. The nitrogen atoms in the pyridine rings can form additional hydrogen bonds within the ATP-binding pocket of kinases, potentially enhancing potency and selectivity. nih.gov Researchers have designed and synthesized novel diaryl ureas incorporating pyridine and other heterocyclic moieties to target enzymes like Epidermal Growth Factor Receptor (EGFR). nih.gov For instance, a 4-aminoquinazolinyl-diaryl urea derivative showed potent EGFR inhibition with an IC50 value of 56 nM. nih.gov This demonstrates the value of the diaryl urea scaffold as a versatile building block for creating a diverse range of targeted therapeutic agents. nih.govmdpi.com

Compound Index

Compound Name
This compound
1-((3S,5S,7S)-adamantan-1-yl)-3-(3,4-dichlorophenyl)urea
Levofloxacin
N,N'-dicyclohexyl-urea (DCU)
N-((adamantan-1-yl)carbamoyl)-4-(trifluoromethoxy)benzenesulfonamide
N-cyclohexyl-N'-(3-phenylpropyl)-urea (CPU)
Sorafenib
Linifanib
Regorafenib
1-(1-Adamantyl)-3-(4-nitrophenyl)urea (APAU)

Future Research Directions and Challenges

Design and Synthesis of Novel Derivates with Tuned Functionality

A primary avenue for future research lies in the strategic design and synthesis of novel derivatives of 1,3-di(pyridin-3-yl)urea to achieve finely tuned functionalities. The inherent modularity of the diaryl urea (B33335) structure allows for systematic modifications to influence its electronic, steric, and hydrogen-bonding properties. Key strategies will involve:

Substitution on Pyridyl Rings: Introducing various functional groups (e.g., electron-donating or electron-withdrawing groups, alkyl chains, halogens) onto the pyridine (B92270) rings can significantly alter the molecule's properties. For instance, creating hybrid molecules by combining the pyridine-urea scaffold with other pharmacologically active moieties has shown promise in developing potent anticancer agents. mdpi.com Research has demonstrated that specific substitutions on related pyridine-urea structures can lead to compounds with potent inhibitory activity against cancer cell lines like breast cancer (MCF-7). mdpi.comresearchgate.net For example, the introduction of a 4-chloro-3-(trifluoromethyl)phenyl group resulted in a derivative with significantly higher potency compared to standard chemotherapeutic drugs like Doxorubicin. mdpi.com

Modification of the Urea Linker: While the core urea group is crucial for forming key hydrogen bonds, its N-H protons can be substituted to modulate solubility, membrane permeability, and conformational flexibility. This strategy can be used to create intramolecular hydrogen bonds, which can enhance properties like cell permeability. nih.gov

Synthesis of Isomers and Analogs: Exploring positional isomers, such as 1,3-di(pyridin-2-yl)urea (B1346803) or 1,3-di(pyridin-4-yl)urea, and their derivatives can reveal structure-activity relationships (SAR) critical for optimizing interactions with specific targets. nih.gov The synthesis of unsymmetrical ureas, where the two aryl groups are different, further expands the accessible chemical space for developing targeted inhibitors. researchgate.net

These synthetic efforts aim to create libraries of compounds with tailored properties for applications ranging from dual-target enzyme inhibitors in cancer therapy to components of functional materials. nih.govresearchgate.net

Table 1: In Vitro Anticancer Activity of Selected Pyridine-Urea Derivatives Against the MCF-7 Cell Line. mdpi.com
CompoundSubstituent GroupIC₅₀ (μM) after 48h
Derivative 8e1-(4-Chloro-3-(trifluoromethyl)phenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea0.22
Derivative 8n1-(3-Cyanophenyl)-3-(6-(4-methoxyphenyl)-2-methylpyridin-3-yl)urea1.88
Doxorubicin (Reference)-1.93
Sorafenib (Reference)-4.50

Advanced Characterization of Dynamic Processes and Responsive Materials

While static structural analysis provides valuable information, a significant challenge and area for future research is the characterization of the dynamic processes involving this compound and its derivatives. This is particularly crucial for the development of "smart" or responsive materials.

Future work should focus on employing advanced analytical techniques to probe these dynamic behaviors. For example, modifying pyridyl urea compounds by oxidizing the pyridyl groups to pyridyl-N-oxides can enhance their gelation ability, leading to the formation of hydrogels. mdpi.com The stimuli-responsive properties of such materials—for instance, their response to changes in temperature, pH, or the presence of specific ions—need to be thoroughly investigated. Techniques like rheology can provide insights into the mechanical properties of these gels, while scanning electron microscopy (SEM) can be used to study their morphology and how it changes in response to external stimuli. mdpi.com Understanding the kinetics of gel formation and dissolution, as well as the molecular rearrangements that drive these processes, is essential for designing materials for applications in drug delivery, tissue engineering, and sensing.

Deeper Mechanistic Understanding of Biological Interactions

Many pyridine-urea derivatives have emerged as potent inhibitors of protein kinases, which are crucial targets in cancer therapy. mdpi.com While initial screenings can identify active compounds, a deeper, mechanistic understanding of their interactions with biological targets is essential for rational drug design. Future research must move beyond simple activity assays to elucidate the precise molecular mechanisms of action.

This involves:

Identifying Binding Modes: High-resolution structural biology techniques, such as X-ray crystallography and cryo-electron microscopy, are needed to determine the exact binding orientation of these inhibitors within the active site of target proteins like VEGFR-2 and c-MET. nih.gov

Analyzing Key Interactions: The urea moiety is a key pharmacophore, acting as both a hydrogen bond donor and acceptor to form stable and directional interactions with protein residues. nih.govmdpi.com Quantum chemical analysis and detailed structural studies can quantify the strength and importance of these hydrogen bonds, as well as other non-covalent interactions like π-π stacking and hydrophobic interactions contributed by the pyridyl rings. mdpi.comnih.gov

Understanding Enzyme Kinetics: Kinetic studies are crucial to determine the mode of inhibition (e.g., competitive, non-competitive) and to provide a more comprehensive picture of how these molecules affect enzyme function. mdpi.com Investigating the influence of the urea scaffold on protein-ligand association reveals that its effect arises from a delicate balance between direct solute-solvent interactions and excluded volume effects. nih.gov

A thorough understanding of these interactions will enable the design of derivatives with enhanced potency and selectivity, minimizing off-target effects.

Computational Design and Predictive Modeling for Targeted Applications

The synthesis and biological testing of large compound libraries can be time-consuming and expensive. Computational design and predictive modeling offer a powerful and efficient alternative to guide experimental efforts. Future research will increasingly rely on these in silico tools to accelerate the discovery of novel this compound derivatives. nih.gov

Key computational approaches include:

Molecular Docking: This technique predicts the preferred binding orientation of a molecule to a target protein, helping to prioritize compounds for synthesis. mdpi.comnih.gov It can identify key interactions, such as hydrogen bonds between the urea moiety and the protein backbone, that are critical for binding. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, confirming the stability of the binding pose predicted by docking. mdpi.comnih.gov These simulations can reveal conformational changes and fluctuations that are important for biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR studies, using methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), can build predictive models that correlate the structural features of molecules with their biological activity. nih.gov These models generate contour maps that highlight regions where steric, electrostatic, or hydrophobic modifications would likely enhance potency, thereby guiding the design of new and more effective derivatives. nih.gov

ADME Prediction: Computational tools can predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of designed compounds, helping to identify candidates with favorable drug-like characteristics, such as good oral bioavailability and low potential for central nervous system side effects, early in the design process. mdpi.commdpi.com

By integrating these computational methods, researchers can adopt a more rational design strategy, focusing resources on synthesizing compounds with the highest probability of success for specific therapeutic or material science applications. mdpi.comnih.gov

Q & A

Q. Advanced Synthesis Optimization

  • Catalytic Methods : Fe₂O₃@SiO₂/In₂O₃ enhances yields in allylidene urea syntheses by reducing side reactions .
  • Stepwise Protocols : Sequential addition of amines with differing basicities to CDI minimizes cross-reactivity .
  • Solvent Selection : Absolute ethanol under reflux improves cyclization in pyrazolo-pyridine urea derivatives .

What structural modifications enhance the antiproliferative activity of this compound analogs?

Q. Structure-Activity Relationship (SAR) Studies

  • Aryl Substituents : Electron-withdrawing groups (e.g., -CF₃, -NO₂) on the phenyl ring increase potency against solid tumors .
  • Heterocyclic Linkers : Pyridin-2-ylmethoxy groups improve solubility and target engagement in kinase inhibitors .
  • Bis-urea Scaffolds : Symmetric 1,3-diaryl ureas exhibit dual P2Y1 receptor antagonism and platelet aggregation inhibition .

How are computational tools applied to study the molecular interactions of this compound?

Q. Advanced Computational Modeling

  • Docking Studies : Schrödinger Suite or Molegro software predicts binding to targets like P2Y1 receptors (PDB: 4XNW) .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • MD Simulations : Assess stability of urea-protein complexes over 100-ns trajectories .

How can contradictory bioactivity data between in vitro and in vivo studies be resolved?

Q. Data Contradiction Analysis

  • Metabolic Stability : Evaluate hepatic microsomal degradation (e.g., CYP3A4/2D6) to explain reduced in vivo efficacy .
  • Formulation Adjustments : Nanoencapsulation improves bioavailability of hydrophobic derivatives .
  • Off-Target Screening : Use kinome-wide profiling (≈500 kinases) to identify confounding interactions .

What crystallographic insights reveal the supramolecular behavior of this compound?

Advanced Crystallography
Single-crystal X-ray diffraction shows:

  • Hydrogen-Bond Networks : Urea NH groups form bridges with pyridyl N atoms (d ≈ 2.8 Å) .
  • Metal Coordination : Cu(II) complexes exhibit distorted octahedral geometries with glutarate ligands .

How are analytical methods validated for quantifying this compound in biological matrices?

Q. Method Validation

  • HPLC-UV : LOD <0.1 µg/mL using C18 columns (MeCN:H₂O:0.1% TFA) .
  • LC-MS/MS : MRM transitions (m/z 242 → 152) achieve >95% recovery in plasma .
  • Forced Degradation : Acid/alkali stress tests confirm stability under physiological pH .

What advanced assays assess the mechanism of action of this compound in cancer?

Q. Advanced Biological Assays

  • Transcriptomics : RNA-seq identifies downregulation of PI3K/AKT/mTOR pathways .
  • Thermodynamic Profiling : ITC measures binding affinity (Kd ≈ 0.5 µM) to tubulin .
  • In Vivo PDX Models : Tumor regression studies in mice correlate with EGFR phosphorylation inhibition .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.